molecular formula C16H16ClN3O3S B2915002 3-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide CAS No. 2034488-08-7

3-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide

Cat. No.: B2915002
CAS No.: 2034488-08-7
M. Wt: 365.83
InChI Key: RMVQRVRKPKXNNT-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide (CAS: 2034488-08-7) is a benzamide derivative featuring a benzo[c][1,2,5]thiadiazole 1,1-dioxide core substituted with a methyl group at position 3 and an ethyl-linked benzamide moiety at position 1. Its molecular formula is C₁₆H₁₆ClN₃O₃S, with a molecular weight of 365.8 g/mol . The compound’s structure includes a sulfonated thiadiazole ring (2,2-dioxide) fused to a benzene ring, a 3-chlorobenzamide group, and a methyl substituent on the heterocycle. The Smiles string CN1c2ccccc2N(CCNC(=O)c2cccc(Cl)c2)S1(=O)=O highlights the connectivity of these groups .

Properties

IUPAC Name

3-chloro-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-19-14-7-2-3-8-15(14)20(24(19,22)23)10-9-18-16(21)12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVQRVRKPKXNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide typically involves multi-step organic synthesis techniques. A standard approach might include the following steps:

  • Starting Materials: : The process begins with commercially available starting materials such as 3-methylbenzo[c][1,2,5]thiadiazole and 3-chlorobenzoyl chloride.

  • Reaction Conditions: : The key steps involve nucleophilic substitution and amidation reactions under controlled conditions. For instance, the synthesis might proceed via the activation of the benzoyl chloride with a suitable base like triethylamine, followed by the addition of the benzo[c][1,2,5]thiadiazole derivative.

  • Purification: : Purification methods, including recrystallization or column chromatography, are employed to isolate the desired product with high purity.

Industrial Production Methods

On an industrial scale, the synthesis might be optimized for yield and cost-effectiveness. Large-scale reactions might use continuous flow reactors to maintain consistent reaction conditions and improve safety and efficiency. Solvent recycling and the use of green chemistry principles can also be implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound is capable of undergoing various chemical reactions, such as:

  • Oxidation: : Introducing oxidizing agents can lead to the formation of more complex derivatives.

  • Reduction: : Reducing conditions might target the nitro or amide groups to yield amines or alcohols.

  • Substitution: : Halogen substituents like chlorine can be replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

  • Nucleophiles: : Amines, thiols, and other nucleophiles under mild to moderate conditions.

Major Products Formed

  • Oxidation Products: : Oxidized derivatives containing hydroxyl or carbonyl groups.

  • Reduction Products: : Amines or alcohols depending on the reduction pathway.

  • Substitution Products: : Compounds with nucleophilic groups replacing the chlorine atom.

Scientific Research Applications

3-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide finds use in various domains:

  • Chemistry: : It serves as a building block in the synthesis of more complex molecules for material science and organic electronics.

  • Biology: : Investigated for its potential as a bioactive molecule, affecting enzymatic pathways or cellular processes.

  • Medicine: : Explored for therapeutic applications, possibly acting as a lead compound in drug development for targeting specific biological pathways.

  • Industry: : Its unique properties might be harnessed in the development of advanced materials, including polymers or surface coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves:

  • Molecular Targets: : Interaction with specific enzymes, receptors, or nucleic acids.

  • Pathways Involved: : Potential pathways include inhibition of enzyme activity or modulation of signal transduction pathways, leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
3-Chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide C₁₆H₁₆ClN₃O₃S 365.8 3-Chlorobenzamide, 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole, ethyl linker
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine C₉H₁₀ClN₃O₂S₂ 292.8 Benzodithiazine ring (non-fused), N-methyl hydrazine, 6-chloro-7-methyl substituents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.3 3-Methylbenzamide, tertiary alcohol group (N,O-bidentate directing group)
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide C₁₇H₁₂Cl₅N₅OS 524.7 2,4-Dichlorobenzamide, 1,3,4-thiadiazole core, trichloroethyl group, phenylamino substituent
N-(Benzothiazol-2-yl)-3-chlorobenzamide C₁₄H₁₀ClN₃OS 303.8 3-Chlorobenzamide, benzothiazole (non-sulfonated), hydrogen-bonding motifs
5-Methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-3-carboxamide C₁₄H₁₆N₄O₄S 336.4 5-Methylisoxazole-3-carboxamide, same thiadiazole core as target compound

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison

Compound Name IR Peaks (cm⁻¹) ¹H-NMR Key Signals (δ, ppm) Functional Group Insights
Target Compound Not reported Not reported SO₂ (expected ~1345–1155 cm⁻¹)
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine 3235 (N-NH₂), 1645 (C=N), 1345, 1155 (SO₂) 2.40 (CH₃-7), 3.31 (N-CH₃), 7.86–7.92 (aromatic) Confirms sulfone, hydrazine, and methyl groups
N-(Benzothiazol-2-yl)-3-chlorobenzamide Not reported δ 7.86–7.92 (aromatic), δ 2.40 (CH₃) Benzothiazole NH and trans-amide conformation
  • Sulfonated vs. Non-Sulfonated Cores: The target’s 2,2-dioxidobenzo[c][1,2,5]thiadiazole core enhances polarity and hydrogen-bonding capacity compared to non-sulfonated analogues like benzothiazole .
  • Chlorine Substituents : The 3-chloro group on the benzamide moiety is shared with N-(benzothiazol-2-yl)-3-chlorobenzamide but absent in the isoxazole derivative , affecting lipophilicity and electronic properties.

Biological Activity

The compound 3-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide , with CAS number 2034401-90-4, is a member of the thiadiazole class of compounds. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₂₁N₃O₃S₂
  • Molecular Weight : 391.5 g/mol
  • Structural Features : The compound contains a chlorinated benzamide moiety and a thiadiazole ring with a methyl substituent, which may influence its biological properties.

Anticancer Potential

Recent studies have highlighted the anticancer properties of related compounds in the thiadiazole series. For instance, derivatives have shown promising results as inhibitors of key enzymes involved in cancer progression:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Molecular docking studies indicate that thiadiazole derivatives can effectively bind to DHFR, an enzyme critical for DNA synthesis in cancer cells. The binding affinity of these compounds surpasses that of known inhibitors, suggesting a strong potential for anticancer activity .

The proposed mechanisms through which this compound may exert its biological effects include:

  • Enzyme Inhibition : By inhibiting DHFR, the compound may disrupt nucleotide synthesis, leading to reduced proliferation of cancer cells.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in various cancer lines by modulating apoptotic pathways .

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of related thiadiazole compounds. Here are some notable findings:

StudyCompoundBiological ActivityMethodology
Thiadiazole DerivativeAnticancer (in vitro)Cell viability assays on cancer cell lines
Thiadiazole InhibitorDHFR inhibitionMolecular docking studies
Multikinase InhibitorAntitumor effectsKinase inhibition profiling

In Vitro Studies

In vitro studies have demonstrated that certain thiadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example:

  • A study reported that a related compound showed over 70% inhibition of cell viability in breast cancer cell lines at micromolar concentrations .

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